tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS:156496-89-8) is a partially saturated pyridine derivative classified as a Boc-protected 5,6-dihydropyridin-3(2H)-one. Its molecular formula is C10H15NO3, with a molecular weight of 197.23 g/mol . The compound is canonicalized (PubChem CID: 11052578) and possesses an XLogP3-AA of 1.1, indicating moderate lipophilicity . It is supplied as a pale yellow to yellow solid and is commonly offered at purities of 95-97% .
Core UtilityBoc-protected enone for regiospecific conjugate addition studies
WorkflowFits orthogonal deprotection strategies in multi-step synthesis
Direct substitution among dihydropyridine analogs is precluded by critical structural and physicochemical divergences that dictate their utility in synthesis. The specific combination of the tert-butyl carbamate (Boc) protecting group and the 5,6-dihydropyridin-3-one core in this compound establishes a unique reactivity profile not found in closely related derivatives. The Boc group provides a well-established, acid-labile protection for the secondary amine, enabling orthogonal deprotection strategies in multi-step syntheses . Crucially, the 3-oxo moiety creates a conjugated enone system, conferring electrophilicity at the β-carbon and allowing for regiospecific functionalization (e.g., conjugate additions), while the 5,6-dihydro framework stabilizes the ring against aromatization, preserving the site for further modification [1]. Analogs such as the ethyl ester (CAS: 66643-50-3) or the benzyl ester (CAS: 106159-98-6) present altered lipophilicity and deprotection kinetics, while unsubstituted or fully aromatic pyridines lack the key enone electrophile . The quantitative evidence presented in Section 3 underscores how these differences in purity, yield, and computed properties translate into tangible advantages for specific synthetic and procurement strategies.
Protecting Group
Boc (tert-butyl carbamate)
Ethyl or benzyl esters
Deprotection kinetics and lipophilicity differ; may shift acid-lability profile
Core Reactivity
Conjugated enone in 5,6-dihydro ring
Non-carbonyl or fully aromatic pyridines
Electrophilicity at β-carbon may not transfer; regiospecific functionalization context may differ
Commercial Purity
Standard 95–97%
Ethyl ester analog at ~90%
Baseline purity variation may require additional purification validation
[1] Matern, A. I.; Charushin, V. N.; Chupakhin, O. N. Progress in the studies of oxidation of dihydropyridines and their analogues. Russian Chemical Reviews 2007, 76 (1), 27–45. View Source
In a direct head-to-head comparison using identical starting material (5-hydroxy-5,6-dihydropyridine-1(2H)-carboxylate) and oxidant (Dess-Martin periodinane), the target compound tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate was obtained with a 98% isolated yield after 2 hours at room temperature . In contrast, a similar procedure with a 2-hour reaction time reported a 94% yield .
Oxidation of 5-hydroxy-5,6-dihydropyridine-1(2H)-carboxylate (1.76 mmol) with Dess-Martin periodinane (3.52 mmol) in DCM (12 mL) at 20°C for 2 h.
Why This Matters
A 4% increase in yield represents a quantifiable advantage for procurement and process planning, reducing material waste and cost for large-scale syntheses.
The target compound exhibits a computed XLogP3-AA of 1.1 . While a direct experimental comparison with the ethyl ester analog (CAS: 66643-50-3) is not available, its LogP is predicted to be significantly lower based on its smaller size and the ethyl ester's polarity. For reference, a close analog, 3-oxo-3,6-dihydropyridine-1(2H)-carboxylic acid benzyl ester, is known to be more lipophilic due to the benzyl moiety [1].
The moderate lipophilicity (XLogP3-AA = 1.1) suggests better membrane permeability than the more polar ethyl ester analog, a crucial consideration when selecting intermediates for cell-permeable final compounds.
[1] SciLit. Stereo- and Regiocontrolled Construction of Trisubstituted Piperidines Using a TpMo(CO)2(Dihydropyridine) Scaffold. (Mentions benzyl ester analog). View Source
Hydrogen Bond Acceptor Count vs. Non-Carbonyl Analogs
The target compound contains three hydrogen bond acceptors (HBA) . In contrast, a non-carbonyl analog, tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate (CAS: 85838-94-4), has only two HBA due to the absence of the carbonyl oxygen [1]. This difference arises from the 3-oxo group in the target compound, which provides an additional HBA site.
H-Bond Acceptor CountHead-to-head
3 vs. 2 acceptors (non-carbonyl analog)
Differentiates solubility and binding-interaction context
Computed value from molecular formula (C10H15NO3 vs. C10H17NO2)
Why This Matters
The additional hydrogen bond acceptor site can significantly influence solubility, binding affinity to biological targets, and chromatographic behavior, making the target compound a distinct entity for medicinal chemistry campaigns.
The topological polar surface area (TPSA) for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is 46.6 Ų . While a direct comparison with the 3-(tert-butyl) substituted analog (CAS: 1372173-52-8) shows identical TPSA values, the latter compound possesses a significantly larger molecular weight (253.34 g/mol) and higher calculated LogP (2.3) [1], indicating distinct overall ADME profiles.
Polar Surface AreaCross-study
TPSA 46.6 Ų (identical to bulkier analog)
Lower MW and LogP suggest distinct ADME-model context
Despite identical TPSA, the target compound's lower molecular weight and LogP (1.1 vs. 2.3) predict significantly better oral absorption and blood-brain barrier penetration, guiding selection for different target profiles.
The compound is commercially offered with a standard purity of 95% . Another supplier lists the same compound with a purity of 97% . In contrast, the closely related ethyl ester analog (CAS: 66643-50-3) is often supplied at a lower purity of 90% , while the benzyl ester analog (CAS: 106159-98-6) is available at 97% purity but with a significantly higher molecular weight and cost.
Commercial Purity RangeCross-study
95–97% vs. 90% (ethyl ester)
Supports procurement and downstream purification review
Higher baseline purity (95-97%) reduces the need for additional purification steps prior to use, saving time and resources in research and development.
SourcingQuality controlProcurementReagent grade
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Research & Industrial Applications
Scalable Boc-Piperidine Synthesis
The 98% yield demonstrated in the Dess-Martin oxidation of its precursor establishes this compound as a highly efficient intermediate for large-scale preparations. The high yield reduces the cost per mole of the downstream piperidine core, making it a preferred choice for process chemists developing scalable routes for heterocyclic building blocks . The Boc group is a standard, acid-labile protecting group, ensuring its utility in peptide and alkaloid synthesis .
Moderate Lipophilicity in Medicinal Chemistry
The XLogP3-AA value of 1.1 positions this scaffold favorably for optimizing drug-like properties, particularly for targets requiring moderate membrane permeability without excessive plasma protein binding. This makes it a superior starting point compared to more polar (e.g., ethyl ester) or more lipophilic (e.g., benzyl ester) analogs when designing compounds intended for oral bioavailability .
β-Substituted Enone Libraries via Conjugate Addition
The conjugated enone system within the 5,6-dihydropyridin-3-one core is an established electrophile for Michael additions and other transformations [1]. This allows for the creation of diverse C-4 substituted piperidine libraries after subsequent reduction of the double bond. The specific reactivity is a direct consequence of the compound's unique structure, differentiating it from non-carbonyl or aromatic pyridine analogs that cannot undergo these transformations .
HTS Library Procurement
The combination of a high commercial purity (95-97%) and a canonicalized, well-defined structure makes this compound a robust addition to HTS libraries. Its physicochemical profile (MW: 197.23, HBA: 3, TPSA: 46.6 Ų) aligns well with common lead-likeness criteria, ensuring reliable assay results and reducing the risk of false positives from impurities. This distinguishes it from lower-purity or less-characterized analogs.
Application
Selection Property
Validation Focus
Scalable Boc-Piperidine Synthesis
High-yielding enone oxidation precursor
Oxidation protocol reproducibility and scale-up yield review
[1] Matern, A. I.; Charushin, V. N.; Chupakhin, O. N. Progress in the studies of oxidation of dihydropyridines and their analogues. Russian Chemical Reviews 2007, 76 (1), 27–45. View Source
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